molecular formula C14H19NO3 B11826858 Methyl 6-benzamidohexanoate

Methyl 6-benzamidohexanoate

Cat. No.: B11826858
M. Wt: 249.30 g/mol
InChI Key: VQSANGBWDQQOFP-UHFFFAOYSA-N
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Description

Methyl 6-benzamidohexanoate is an organic compound belonging to the class of amino acid derivatives It is characterized by the presence of a benzamido group attached to a hexanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-benzamidohexanoate typically involves the reaction of 6-aminohexanoic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting benzamidohexanoic acid is then esterified using methanol and a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-benzamidohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-benzamidohexanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research explores its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: It is utilized in the manufacturing of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-benzamidohexanoate involves its interaction with specific molecular targets and pathways. The benzamido group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Ethyl 6-benzamidohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 6-bromohexanoate: Contains a bromine atom, leading to different reactivity and applications.

    Methyl 6-aminohexanoate: Lacks the benzamido group, resulting in different chemical properties and uses.

Uniqueness: Methyl 6-benzamidohexanoate is unique due to the presence of both the benzamido and ester groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 6-benzamidohexanoate

InChI

InChI=1S/C14H19NO3/c1-18-13(16)10-6-3-7-11-15-14(17)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,17)

InChI Key

VQSANGBWDQQOFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCNC(=O)C1=CC=CC=C1

Origin of Product

United States

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